Basic Violet 3;Gentian Violet;Methyl Violet 10B

Description

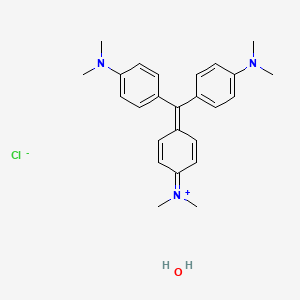

Basic Violet 3, Gentian Violet, and Methyl Violet 10B are synonyms for the same chemical compound, Crystal Violet (CV), a triphenylmethane dye with the molecular formula C₂₅H₃₀ClN₃ and molecular weight 407.98–408.0 g/mol . This compound is characterized by its dark green crystalline appearance with a metallic luster, turning purple in solution .

Properties

IUPAC Name |

[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N3.ClH.H2O/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;;/h7-18H,1-6H3;1H;1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONLDVAQVMRKKK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michler’s Ketone Intermediate Method

The foundational synthesis of Basic Violet 3, developed by Kern and Caro in the late 19th century, relies on the formation of Michler’s ketone (4,4′-bis(dimethylamino)benzophenone) as a critical intermediate. This method proceeds via a two-step mechanism:

-

Phosgene Condensation : Dimethylaniline reacts with phosgene (COCl₂) under controlled conditions to yield Michler’s ketone. The reaction is typically conducted in anhydrous solvents such as benzene or chlorobenzene at temperatures ranging from 50°C to 80°C.

-

Electrophilic Substitution : Michler’s ketone undergoes further reaction with additional dimethylaniline in the presence of phosphorus oxychloride (POCl₃) and hydrochloric acid (HCl). This step facilitates the introduction of methyl groups onto the triarylmethane backbone, culminating in the formation of the hexamethylated para-rosaniline chloride structure characteristic of Basic Violet 3.

Key Reaction Parameters :

One-Pot Leucogentian Violet Oxidation

An alternative route involves the synthesis of leucogentian violet (the reduced form of Basic Violet 3) followed by oxidation. This method consolidates multiple steps into a single reaction vessel:

-

Condensation : Dimethylaniline reacts with formaldehyde (HCHO) in acidic media to form leucogentian violet.

-

Oxidation : The leuco base is oxidized using chloranil (tetrachloro-1,4-benzoquinone) or nitrous gases (NOₓ) in the presence of transition metal catalysts such as vanadium or molybdenum compounds.

Advantages :

-

Eliminates the need for isolating Michler’s ketone.

Limitations :

Modern Preparation Techniques

Destained Gentian Violet via Clay Adsorption

A patented method (US3663689A) describes the production of non-staining Gentian Violet formulations by adsorbing the dye onto montmorillonite-group clays. This technique addresses the compound’s propensity to stain skin and surfaces:

-

Adsorption Process : Cationic Gentian Violet is bound to bentonite or kaolin clays in a non-exchangeable state, achieved by mixing the dye with clay suspensions in water or ethanol.

-

Stabilization : Polyvinylpyrrolidone (PVP) is added to enhance the stability of the clay-dye complex, with optimal ratios of 7–14% PVP and 22–27% clay by weight.

Typical Formulation :

| Component | Percentage (wt%) |

|---|---|

| Gentian Violet | 1.35 |

| Bentonite | 22.17 |

| Kaolin | 4.74 |

| Polyvinylpyrrolidone | 13.01 |

| Cornstarch | 2.45 |

This method yields a destained product suitable for topical creams and aerosol foams, minimizing chromatic interference in medical applications.

Catalytic Synthesis Enhancements

Recent advances focus on optimizing catalysts to improve reaction efficiency and environmental sustainability. For instance, the use of iron-based catalysts (e.g., dihydrodibenzotetraazaannulene iron) in leucogentian violet oxidation reduces energy consumption and enhances selectivity toward the hexamethylated product.

Industrial-Scale Production Considerations

Large-scale manufacturing of Basic Violet 3 prioritizes cost-effectiveness and safety. Phosgene, a key reagent in traditional methods, presents significant handling challenges due to its toxicity. Modern facilities often substitute phosgene with dimethyl carbonate (DMC) in Michler’s ketone synthesis, albeit with a 10–15% reduction in yield . Additionally, closed-loop solvent recovery systems are employed to mitigate environmental release of chlorinated byproducts.

Chemical Reactions Analysis

Basic Violet 3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions.

Reduction: Reduction reactions can lead to the formation of leuco compounds.

Substitution: It can undergo electrophilic substitution reactions due to the presence of aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Medical Applications

Antimicrobial Properties

Basic Violet 3 has been utilized for its antimicrobial properties, particularly in treating infections. It has shown effectiveness against a range of bacteria and fungi, making it valuable in topical antiseptics and veterinary medicine. A study indicated that Gentian Violet can effectively treat oral thrush caused by Candida species in immunocompromised patients .

Histological Staining

In histology, Basic Violet 3 is employed as a staining agent for tissue samples. It is used to enhance the visibility of cellular structures under a microscope. Its application in staining protocols aids in diagnosing various diseases by allowing pathologists to observe cellular morphology and tissue architecture.

Industrial Applications

Textile Dyeing

Basic Violet 3 is widely used in the textile industry for dyeing fabrics due to its vibrant color and excellent fastness properties. Its application extends to various materials, including cotton, wool, and synthetic fibers. The dye's ability to withstand washing and light exposure makes it suitable for commercial textile production .

Paper Products

The compound is also utilized in the paper industry as a colorant. It is added to paper products to achieve specific aesthetic qualities and enhance visual appeal. The use of Basic Violet 3 in paper manufacturing aligns with consumer demand for colorful and visually engaging products.

Environmental Applications

Biodegradation Studies

Research has explored the biodegradation of Basic Violet 3 in wastewater treatment processes. A study highlighted the potential of Candida krusei to degrade this compound, indicating its recalcitrance and the need for effective bioremediation strategies . Understanding its degradation pathways is crucial for mitigating environmental impacts.

Adsorption Studies

Basic Violet 3 has been studied for its adsorption characteristics on various substrates, such as used black tea leaves. These studies provide insights into its removal from aqueous solutions, suggesting potential applications in wastewater treatment systems . The adsorption efficiency demonstrates an environmentally friendly approach to managing dye pollution.

Safety and Environmental Impact

While Basic Violet 3 has beneficial applications, concerns regarding its safety profile have been raised. It exhibits moderate toxicity levels and potential genotoxic effects . Regulatory assessments have classified it as a substance of concern due to its persistence in the environment and potential risks to aquatic life . Therefore, careful handling and regulation are necessary to minimize adverse effects.

Data Tables

Case Studies

-

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of Gentian Violet in treating oral thrush among patients undergoing chemotherapy. Results indicated significant improvement in symptoms within two weeks of treatment, showcasing its therapeutic potential . -

Case Study 2: Textile Dyeing Process Optimization

An industrial study focused on optimizing dyeing processes using Basic Violet 3 to enhance color fastness while reducing water consumption during rinsing stages. The findings led to more sustainable practices within the textile manufacturing sector .

Mechanism of Action

The mechanism of action of Basic Violet 3 involves its interaction with cellular components. In aqueous solutions, it dissociates into positive and negative ions. The positive ions penetrate bacterial cell walls and membranes, interacting with negatively charged components such as lipopolysaccharides, peptidoglycan, and DNA. This interaction disrupts cellular processes, leading to antibacterial and antifungal effects. Additionally, it can generate free radicals that further damage cellular components .

Comparison with Similar Compounds

Key Properties:

- Structure : A cationic triarylmethane dye with six methyl groups attached to a central carbon atom, forming a conjugated aromatic system .

- Solubility: Soluble in water (10 mg/mL), ethanol, chloroform, and glycerol, but insoluble in ether .

- Melting Point : 205°C (decomposes) .

- Applications :

Comparison with Similar Compounds

While Basic Violet 3, Gentian Violet, and Methyl Violet 10B refer to the same compound, they are often confused with other triphenylmethane dyes. Below is a detailed comparison:

Methyl Violet Series

The Methyl Violet series includes variants like Methyl Violet 2B , 6B , and 10B , which differ in methylation degree. Methyl Violet 10B (Crystal Violet) is the most methylated form (six methyl groups), whereas others have fewer (e.g., Methyl Violet 2B has four methyl groups). Increased methylation enhances solubility in organic solvents and shifts absorption spectra .

Malachite Green

Malachite Green (C₂₃H₂₅ClN₂) is another triarylmethane dye but differs structurally by replacing two dimethylamino groups with phenyl rings.

Basic Fuchsin

Basic Fuchsin (C₂₀H₂₀ClN₃) is a mixture of rosaniline and pararosaniline, lacking the full methylation of Crystal Violet.

Research Findings and Environmental Concerns

- Toxicity: Crystal Violet is mutagenic, carcinogenic, and causes organ damage in humans (e.g., kidney disease, eye irritation) . Its release into wastewater (15% of global dye production) poses ecological risks .

- Adsorption : Bio-wastes like tea leaves effectively adsorb Crystal Violet due to its cationic nature, offering a low-cost remediation method .

- Antimicrobial Activity : Inhibits Gram-positive bacteria (e.g., Staphylococcus) and shows antiviral activity against H1N1 .

Biological Activity

Basic Violet 3, commonly known as Gentian Violet or Methyl Violet 10B, is a synthetic dye with a rich history of applications in medicine, biology, and industry. Its biological activity encompasses a range of antimicrobial properties, including antibacterial, antifungal, and antihelminthic effects. This article delves into the compound's biological activities, mechanisms of action, and associated health risks.

- Chemical Formula : C25H30ClN3

- Molecular Weight : 407.99 g/mol

- CAS Number : 548-62-9

Antimicrobial Properties

1. Antibacterial Activity

Gentian Violet exhibits significant antibacterial properties against various pathogens. It has been used historically as an antiseptic for treating skin infections and has shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that Gentian Violet disrupts bacterial cell membranes, leading to cell lysis and death .

2. Antifungal Activity

Gentian Violet is effective against a range of fungi, including Candida albicans and dermatophytes. Its antifungal activity is attributed to its ability to inhibit fungal growth by disrupting cell wall synthesis and inducing oxidative stress within fungal cells .

3. Antihelminthic Effects

Research indicates that Gentian Violet can inhibit the growth of certain helminths (parasitic worms), demonstrating potential in veterinary medicine for treating infections in livestock .

The biological activity of Gentian Violet is primarily due to its interaction with cellular components:

- Genotoxicity : Gentian Violet has been shown to induce mutations in bacterial strains such as Salmonella typhimurium, indicating its potential genotoxic effects .

- Oxidative Stress : The dye generates free radicals during metabolism, which can damage cellular components, including DNA .

- Electrophilic Reactions : Gentian Violet acts as an electrophile that interacts with nucleophiles in DNA, leading to mutagenic effects .

Carcinogenicity Concerns

Despite its therapeutic benefits, Gentian Violet has been associated with carcinogenic effects in various studies. Long-term exposure has been linked to increased incidences of tumors in animal models:

- Tumor Induction : Studies indicate that high doses of Gentian Violet can lead to the development of tumors in organs such as the liver and Harderian glands in mice .

- Metabolite Analysis : Metabolites formed during the oxidative and reductive metabolism of Gentian Violet have been identified as mutagenic and carcinogenic, including formaldehyde and Michler’s ketone .

Case Study 1: Antimicrobial Efficacy in Veterinary Medicine

A study assessed the effectiveness of Gentian Violet in treating fungal infections in poultry. Results indicated a significant reduction in fungal load when administered topically, highlighting its role as an effective antifungal agent in veterinary applications .

Case Study 2: Genotoxicity Assessment

In vitro tests conducted on mammalian cell lines revealed that exposure to Gentian Violet resulted in chromosomal abnormalities, supporting claims of its genotoxic potential. The frequency of chromosomal aberrations was dose-dependent, emphasizing the need for caution in its use .

Summary of Findings

Q & A

Basic Research Questions

Q. What standardized protocols exist for preparing Gentian Violet (Basic Violet 3) solutions in histological staining, and how can researchers optimize dye concentration for specific tissue types?

- Methodological Answer : Prepare a 0.1–1% (w/v) aqueous or ethanolic solution, adjusting solvent ratios based on tissue permeability. For dense tissues, increase ethanol content (up to 15%) to enhance penetration . Validate staining intensity using control slides and spectrophotometric analysis (λmax = 588–592 nm) to ensure consistency .

Q. How can researchers verify the purity and dye content of Methyl Violet 10B, given variations in commercial batches?

- Methodological Answer : Perform thin-layer chromatography (TLC) with a chloroform-methanol (9:1) mobile phase to separate impurities. Quantify dye content via UV-Vis spectroscopy using Beer-Lambert law (ε = 1900–2000 L·mol⁻¹·cm⁻¹ at λmax) . Cross-reference with certified standards from suppliers like Macsen Labs or Chemodex .

Q. What are the critical parameters for reproducible Gram staining using Crystal Violet, and how can deviations be troubleshooted?

- Methodological Answer : Use freshly prepared 0.5% Crystal Violet in 2% ethanol for 1 min, followed by iodine fixation. If over-decolorization occurs, reduce ethanol exposure time. Validate with control slides of Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Methyl Violet 10B’s antibacterial efficacy against streptococci, which are reportedly resistant in some studies?

- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays under standardized pH (6–7) and temperature (37°C) conditions. Compare results with nalidixic acid combinations to isolate confounding factors . Use RNA sequencing to identify resistance genes in streptococcal strains .

Q. What experimental strategies can mitigate the pH sensitivity of Gentian Violet in applications requiring neutral or alkaline conditions?

- Methodological Answer : Stabilize the dye by complexing with cyclodextrins or nanoparticles to maintain its violet chromophore above pH 2. Validate stability via spectrophotometric kinetic studies (0–24 hrs) . For in vivo use, encapsulate in pH-responsive polymers .

Q. How should researchers design experiments to evaluate the environmental toxicity of Basic Violet 3, given its potential carcinogenicity?

- Methodological Answer : Use Daphnia magna or Vibrio fischeri bioassays for acute toxicity screening. For chronic effects, conduct 28-day zebrafish studies with histological analysis of gill and liver tissues . Pair with HPLC-MS to quantify bioaccumulation .

Data Analysis & Contradiction Management

Q. How can researchers address discrepancies in spectrophotometric dye quantification caused by solvent polarity?

- Methodological Answer : Normalize absorbance values using solvent-specific extinction coefficients. For aqueous solutions, apply a correction factor of 1.08–1.15 based on conductivity measurements . Validate with nuclear magnetic resonance (NMR) for structural confirmation .

Q. What statistical approaches are recommended for analyzing dose-response variability in Crystal Violet’s antifungal activity?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model IC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare formulations. Include negative controls (solvent-only) to exclude background interference .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.